molecular formula C23H24FN5O2 B6585156 2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide CAS No. 1251682-04-8

2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide

Cat. No. B6585156
CAS RN: 1251682-04-8
M. Wt: 421.5 g/mol
InChI Key: CHSATAYRURFMOL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds . It includes a fluorophenyl group, a triazole ring, a piperidine ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The triazole ring could be formed via a click reaction . The piperidine ring could be formed via a cyclization reaction . The acetamide group could be introduced via an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings . The fluorophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the ring . The triazole ring would also be planar . The piperidine ring would likely adopt a chair conformation . The acetamide group would likely have a planar structure due to the double bond character of the C-N bond .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the fluorine atom on the fluorophenyl group could be substituted with another nucleophile . The triazole ring could potentially undergo reactions at the nitrogen atoms . The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms . The acetamide group could potentially undergo hydrolysis to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability . The presence of the triazole ring could potentially affect the compound’s acidity and basicity . The presence of the piperidine ring could potentially affect the compound’s conformational stability . The presence of the acetamide group could potentially affect the compound’s reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, the presence of the fluorine atom could potentially make the compound more toxic or more environmentally persistent . The presence of the triazole ring could potentially make the compound more likely to cause allergic reactions . The presence of the piperidine ring could potentially make the compound more likely to be addictive . The presence of the acetamide group could potentially make the compound more likely to cause liver toxicity .

Future Directions

Future research on this compound could potentially focus on further elucidating its properties and potential uses. For example, studies could be conducted to determine its pharmacokinetics and pharmacodynamics if it is intended to be a pharmaceutical . Studies could also be conducted to determine its environmental fate and effects if it is intended to be a commercial chemical . Additionally, studies could be conducted to develop more efficient methods for its synthesis .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-16-4-2-3-5-21(16)29-15-20(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)14-17-6-8-18(24)9-7-17/h2-9,15,19H,10-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSATAYRURFMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

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